molecular formula C14H21N3O B7572497 N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide

N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide

Cat. No. B7572497
M. Wt: 247.34 g/mol
InChI Key: FMWBQOPLQRSGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide, commonly known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT is a selective inhibitor of the neuronal transporter protein, which is responsible for reuptake of the neurotransmitter dopamine.

Mechanism of Action

MPPT works by selectively inhibiting the reuptake of dopamine by the neuronal transporter protein. This results in an increase in the levels of dopamine in the brain, which can improve symptoms of various neurological disorders. MPPT has a high affinity for the dopamine transporter protein, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
MPPT has been shown to increase the levels of dopamine in the brain, which can result in improved mood, attention, and motor function. It has also been shown to reduce the reinforcing effects of cocaine and other addictive drugs, which can help in drug abuse treatment. MPPT has a low potential for abuse and dependence, which makes it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

MPPT has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter protein. It can be easily synthesized and purified, which makes it a cost-effective research tool. However, MPPT has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for MPPT research, including its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. MPPT can also be used as a research tool to study the role of dopamine in various physiological and pathological processes. Further research is needed to optimize the synthesis and formulation of MPPT for therapeutic use.

Synthesis Methods

The synthesis of MPPT involves the reaction of 1-(2-pyridyl)piperidine with N-methylpropanamide in the presence of a catalyst. The reaction yields MPPT as a white crystalline solid with a melting point of 123-125°C.

Scientific Research Applications

MPPT has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve symptoms of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). MPPT has also been studied for its potential use in drug abuse treatment, as it can reduce the reinforcing effects of cocaine and other addictive drugs.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-14(18)16(2)12-7-10-17(11-8-12)13-6-4-5-9-15-13/h4-6,9,12H,3,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWBQOPLQRSGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide

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